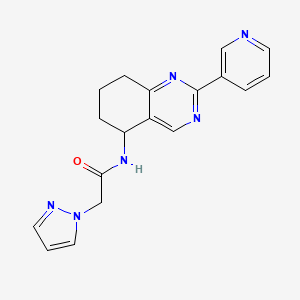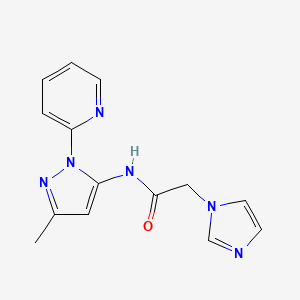![molecular formula C26H37N3O B4531505 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B4531505.png)
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Vue d'ensemble
Description
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is known to act on muscarinic receptors, particularly muscarinic receptor 4 (M4), where it functions as an antagonist. This interaction can modulate neurotransmitter release and affect various neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Another similar compound used as a building block in the synthesis of pharmaceutical compounds.
Uniqueness
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively antagonize muscarinic receptor 4 (M4) sets it apart from other related compounds and makes it a valuable tool in neurological research .
Propriétés
IUPAC Name |
2-[4-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O/c1-22-7-5-6-10-24(22)20-28-16-17-29(21-26(28)13-18-30)25-11-14-27(15-12-25)19-23-8-3-2-4-9-23/h2-10,25-26,30H,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKDBYGEMLSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclopentanecarboxamide](/img/structure/B4531423.png)


![1-[(allyloxy)carbonyl]-4-(quinolin-6-yloxy)piperidine-4-carboxylic acid](/img/structure/B4531443.png)

![N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4531456.png)
![N,N-dimethyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B4531459.png)
![2-methyl-N-(4-methyl-2-{[4-(1H-1,2,4-triazol-1-yl)butanoyl]amino}phenyl)benzamide](/img/structure/B4531463.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B4531467.png)
![2-(1-{[1-(3-thienylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4531471.png)
![2-methyl-8-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4531490.png)
![2-[1-[(5-methylfuran-2-yl)methyl]-4-[(2-methyl-1H-imidazol-5-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B4531510.png)
![Methyl 2-[[4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B4531518.png)
![4-benzyl-1-(3-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B4531539.png)
